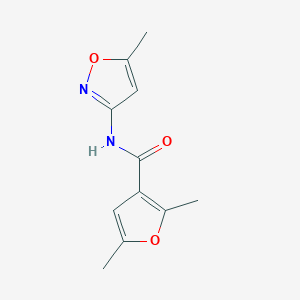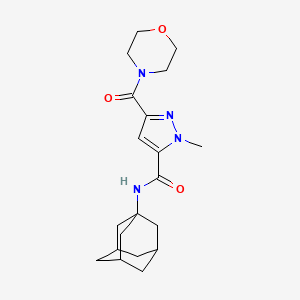![molecular formula C20H16ClF4N3O2 B10958933 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B10958933.png)
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic compounds known as imidazoles, which exhibit diverse chemical and biological properties .
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- The synthetic routes for this compound can vary, but one approach involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid (or its derivative) to form the desired benzamide.
- Reaction conditions typically involve suitable solvents, catalysts, and temperature control.
Chemical Reactions Analysis
Oxidation: The pyrazole ring may undergo oxidation reactions.
Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups.
Common Reagents: Reagents like oxidants (e.g., NBS), bases (e.g., NaOH), and nucleophiles (e.g., amines) are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemistry: Explore its reactivity and use as a building block for other compounds.
Industry: Assess its applications in materials science or drug development.
Mechanism of Action
- The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways.
- Further studies are needed to understand its biological effects fully.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole-containing compounds, such as clemizole, metronidazole, and azathioprine, share some structural features.
Uniqueness: Highlight its specific substituents and potential advantages over related compounds.
Remember that this compound’s properties and applications are still an active area of research, so ongoing studies may reveal additional insights.
Properties
Molecular Formula |
C20H16ClF4N3O2 |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C20H16ClF4N3O2/c1-11-17(21)12(2)28(27-11)15-8-6-14(7-9-15)26-18(29)13-4-3-5-16(10-13)30-20(24,25)19(22)23/h3-10,19H,1-2H3,(H,26,29) |
InChI Key |
GELRCLMRZGUYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958872.png)
![propan-2-yl 2-[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10958877.png)
![4-(benzyloxy)-N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10958880.png)

![4-bromo-N-[4-({(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10958887.png)

![9-[2-(4-Isopropyl-phenyl)-1-methyl-ethyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione](/img/structure/B10958906.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B10958914.png)
![methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10958922.png)
![3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958926.png)
![1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958931.png)
![2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-N-phenylhydrazinecarbothioamide](/img/structure/B10958935.png)
